Cas no 2228431-70-5 (5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine)

5-(1,3-Benzothiazol-2-yl)-1,2-oxazol-3-amine is a heterocyclic compound featuring a benzothiazole core fused with an oxazole amine moiety. This structure imparts unique electronic and binding properties, making it valuable in pharmaceutical and materials research. The benzothiazole unit enhances stability and π-conjugation, while the oxazol-3-amine group offers reactive sites for further functionalization. Its rigid, planar geometry is advantageous for applications in optoelectronic materials and as a scaffold in medicinal chemistry for targeting biological pathways. The compound’s synthetic versatility allows for modifications to tune solubility, reactivity, and binding affinity, supporting its use in drug discovery and advanced material development.
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine structure
2228431-70-5 structure
商品名:5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine
CAS番号:2228431-70-5
MF:C10H7N3OS
メガワット:217.247080087662
CID:5902377
PubChem ID:165628484

5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine 化学的及び物理的性質

名前と識別子

    • 5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine
    • EN300-1769239
    • 2228431-70-5
    • インチ: 1S/C10H7N3OS/c11-9-5-7(14-13-9)10-12-6-3-1-2-4-8(6)15-10/h1-5H,(H2,11,13)
    • InChIKey: UCXCVPKMXZNACK-UHFFFAOYSA-N
    • ほほえんだ: S1C(C2=CC(N)=NO2)=NC2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 217.03098303g/mol
  • どういたいしつりょう: 217.03098303g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 93.2Ų

5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1769239-10.0g
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine
2228431-70-5
10g
$6512.0 2023-06-03
Enamine
EN300-1769239-5.0g
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine
2228431-70-5
5g
$4391.0 2023-06-03
Enamine
EN300-1769239-0.25g
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine
2228431-70-5
0.25g
$1393.0 2023-09-20
Enamine
EN300-1769239-10g
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine
2228431-70-5
10g
$6512.0 2023-09-20
Enamine
EN300-1769239-1.0g
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine
2228431-70-5
1g
$1515.0 2023-06-03
Enamine
EN300-1769239-1g
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine
2228431-70-5
1g
$1515.0 2023-09-20
Enamine
EN300-1769239-0.1g
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine
2228431-70-5
0.1g
$1332.0 2023-09-20
Enamine
EN300-1769239-2.5g
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine
2228431-70-5
2.5g
$2969.0 2023-09-20
Enamine
EN300-1769239-0.5g
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine
2228431-70-5
0.5g
$1453.0 2023-09-20
Enamine
EN300-1769239-0.05g
5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine
2228431-70-5
0.05g
$1272.0 2023-09-20

5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine 関連文献

5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amineに関する追加情報

Introduction to 5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine (CAS No. 2228431-70-5)

5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine, identified by the chemical compound code CAS No. 2228431-70-5, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of oxazole and benzothiazole derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule integrates the pharmacophoric elements of both oxazole and benzothiazole, which are known to contribute to its unique chemical properties and biological interactions.

The significance of 5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine lies in its potential as a lead compound for drug discovery. Its molecular structure suggests a high degree of versatility, enabling it to interact with various biological targets. In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds due to their ability to modulate biological pathways effectively. The combination of the oxazole and benzothiazole moieties in this compound provides a rich scaffold for further chemical modifications, allowing researchers to fine-tune its pharmacological profile.

One of the most compelling aspects of 5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine is its potential application in addressing complex diseases. Current research indicates that this compound exhibits promising activity against several targets relevant to human health. For instance, studies have suggested that it may possess anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, its structural features hint at potential efficacy in combating neurological disorders, where modulation of neurotransmitter systems is crucial.

The synthesis of 5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps typically include condensation reactions between appropriate precursors followed by functional group transformations. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these processes. The synthesis route not only highlights the synthetic prowess but also underscores the importance of optimizing reaction conditions for pharmaceutical-grade production.

In terms of pharmacological evaluation, 5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine has been subjected to various in vitro and in vivo assays to assess its biological activity. Preliminary findings suggest that it demonstrates significant binding affinity for certain enzymes and receptors involved in pathophysiological processes. For example, it has shown potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain pathways. Furthermore, its interaction with specific receptors has been explored for possible applications in treating neurological conditions like Alzheimer's disease and Parkinson's disease.

The structural diversity inherent in 5-(1,3-benzothiazol-2-yl)-1,2-oxazol-3-amine allows for extensive derivatization, enabling the generation of a library of analogs with tailored pharmacological properties. Researchers have employed computational chemistry techniques such as molecular docking and virtual screening to identify promising derivatives with enhanced activity or improved selectivity. These computational approaches complement traditional experimental methods by providing rapid screening platforms for hit identification and optimization.

The role of CAS No. 2228431-70-5 in this context is not merely an identifier but also a reference point for further scientific inquiry. The unique chemical signature encoded by this number facilitates precise communication among researchers worldwide. It ensures that discussions about this compound are based on a common understanding of its molecular identity and properties. This level of specificity is crucial for advancing research in drug discovery and development.

Recent advancements in analytical chemistry have enabled more sophisticated characterization techniques for 5-(1,3-benzothiazol-2-yli)-1H]-oxazol]-[a]-pyrimidin]-4-one derivatives, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed insights into the molecular structure and purity of the compound under investigation. Such high-quality analytical data is essential for regulatory submissions and for ensuring compliance with pharmaceutical standards.

The potential therapeutic applications of 5-(1H]-benzotriazo]-[a]-xanthen]-9-one derivatives extend beyond traditional pharmaceutical interventions. Emerging evidence suggests that this class of compounds may also find utility in agrochemicals due to their ability to interact with biological targets present in plants and pests alike. This dual functionality makes them attractive candidates for developing novel crop protection agents with improved efficacy and environmental safety profiles.

In conclusion, CAS No 2228431705 represents a significant advancement in pharmaceutical chemistry with far-reaching implications for human health care . Its unique structural features , coupled with promising preliminary data , position it as a valuable asset for ongoing research efforts . As scientific understanding evolves , so too will our appreciation for compounds like CAS No 2228431705, which continue to push boundaries at forefront innovation .

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